ethyl 2-[2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrobenzene ring. The 3-position of the benzothiophene is substituted with an ethyl carboxylate group, while the 2-position is linked via an acetamido-thioether bridge to a pyrimidoindole moiety. The compound’s structural complexity suggests applications in targeting enzymes or receptors via π-π stacking, hydrogen bonding, or hydrophobic interactions.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-3-32-23(31)18-14-9-5-7-11-16(14)34-21(18)26-17(29)12-33-24-27-19-13-8-4-6-10-15(13)25-20(19)22(30)28(24)2/h4,6,8,10,25H,3,5,7,9,11-12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCKOOAJXFPKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling with the benzothiophene derivative. Key steps include:
Formation of the Indole Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrimidine Intermediate: This step typically requires the condensation of urea or thiourea with a suitable aldehyde or ketone.
Coupling Reaction: The indole and pyrimidine intermediates are then coupled with the benzothiophene derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the acetamide side chain is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions. The benzothiophene and pyrimidoindole systems may also undergo selective oxidation.
Hydrolysis of Ester Group
The ethyl ester at position 3 of the benzothiophene ring undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
Nucleophilic Substitution at Pyrimidoindole Core
The electron-deficient pyrimidoindole system participates in nucleophilic aromatic substitution (NAS) at positions activated by the carbonyl group.
Reduction Reactions
Selective reduction of unsaturated bonds or heterocyclic rings is feasible with appropriate catalysts.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry for its potential therapeutic applications. Its structure suggests it may interact with various biological targets:
- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit protein kinases involved in cancer progression. For instance, derivatives have shown efficacy against Aurora kinase B and other kinases associated with tumors .
- Antiviral Properties : The unique structural features may allow the compound to interfere with viral replication mechanisms, making it a candidate for antiviral drug development .
Research indicates that the compound exhibits various biological activities:
- Protein Kinase Inhibition : Its potential as a protein kinase inhibitor suggests it could regulate cellular signaling pathways crucial for cell growth and proliferation. This mechanism is vital in developing treatments for cancers and inflammatory diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Case Study 1: Protein Kinase Inhibition
A study focusing on similar compounds demonstrated that they effectively inhibited specific protein kinases implicated in cancer. The findings indicated that these compounds reduced tumor growth in vitro and in vivo models. The mechanism involved blocking the ATP-binding site of the kinase, thus preventing its activation.
Case Study 2: Antiviral Activity
Research conducted on related compounds highlighted their ability to disrupt viral entry into host cells. In particular, docking studies revealed strong binding affinities to viral proteins, suggesting a promising pathway for antiviral drug design.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-(Pyridine-4-Carboxamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
This analog shares the ethyl carboxylate-substituted benzothiophene core but replaces the pyrimidoindole-sulfanylacetamido group with a pyridine-4-carboxamido substituent . Key differences include:
- Substituent Electronic Properties : The pyridine ring (electron-deficient due to its aromatic N-heterocycle) contrasts with the pyrimidoindole’s fused indole-pyrimidine system, which has mixed electron-donating and withdrawing regions.
- Stereochemical Flexibility : The sulfanylacetamido linker in the target compound introduces a flexible thioether bridge, whereas the direct carboxamido linkage in the pyridine analog reduces conformational freedom.
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
This compound features a dihydrothienopyridine core with a Boc-protected amino group and ethyl carboxylate . Comparative insights:
- Core Heterocycle: The dihydrothienopyridine system lacks the tetrahydrobenzene fusion present in the target compound’s benzothiophene, altering ring strain and planarity.
- Functional Groups: The Boc-protected amino group may enhance solubility compared to the pyrimidoindole’s hydrophobic fused rings.
- Synthetic Utility : The Boc group facilitates selective deprotection during synthesis, a feature absent in the target compound’s more complex substituents.
Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate
Reported in related crystallographic studies , this analog highlights the role of substituent positioning:
- Substituent Density : The dicarboxylate and acetamido groups on the thiophene ring contrast with the target compound’s singular carboxylate and bulky pyrimidoindole group.
- Crystallographic Behavior: Both compounds exhibit non-planar ring puckering, as analyzed via Cremer-Pople parameters , but the pyrimidoindole’s fused system imposes greater rigidity.
Methodological Considerations in Structural Analysis
The target compound and its analogs were characterized using crystallographic tools such as SHELX for refinement and ORTEP-3 for thermal ellipsoid visualization . For example, the WinGX suite enabled the integration of crystallographic data, ensuring accurate bond-length and angle measurements. Notably, the pyrimidoindole moiety’s puckering parameters could be quantified using Cremer-Pople coordinates , though specific data for this compound remain unpublished.
Implications of Structural Variations
- Pharmacological Potential: The pyrimidoindole-sulfanylacetamido group may enhance kinase inhibition compared to simpler analogs due to its extended π-system and hydrogen-bonding capacity.
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step heterocyclic coupling, contrasting with the straightforward protection/deprotection strategies used for Boc-containing analogs .
Biological Activity
The compound ethyl 2-[2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a pyrimidine moiety linked to a benzothiophene structure via a sulfanyl group. The presence of various functional groups contributes to its biological activity. The molecular formula and structural characteristics are critical in understanding its pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and benzothiazole exhibit significant antimicrobial properties. For instance, hybrid compounds derived from these structures have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.24 µg/mL for certain derivatives against M. tuberculosis . This suggests that modifications to the structure can enhance antimicrobial potency.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 5c | 0.24 | Highly active against M. tuberculosis |
| Compound 5b | 0.98 | Active against M. tuberculosis |
| Compound 4 | 3.9 | Moderate activity |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Analogues containing the indole moiety have demonstrated selective cytotoxicity towards various cancer cell lines:
- Growth Inhibition : Compounds have shown potent growth inhibition in human-derived breast, colon, ovarian, and renal tumor cell lines at nanomolar concentrations .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Certain derivatives inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
- Induction of Apoptosis : Antitumor activity is often mediated through the induction of apoptosis in cancer cells.
- Protein Interaction : The interaction with specific proteins involved in signaling pathways can lead to altered cellular responses .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- In Vitro Studies : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of specific substituents was crucial for enhancing this activity.
- Proteomic Analysis : Investigations into the proteomic changes induced by the compound revealed alterations in protein expression related to stress responses and energy metabolism in treated organisms .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, Biginelli reactions (three-component condensations of aldehydes, thioureas, and β-ketoesters) are used to form pyrimidine intermediates, followed by cyclization with amino groups under acidic or thermal conditions . Key steps include optimizing solvent systems (e.g., ethanol or acetic acid) and stoichiometric ratios of reactants to enhance yield and purity. Post-synthetic purification often employs column chromatography or recrystallization .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 293–298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL yields structural parameters (e.g., bond lengths, torsion angles). Key validation metrics include R factors (<0.06) and data-to-parameter ratios (>13:1) to ensure reliability .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : ¹H and ¹³C NMR (300–500 MHz in DMSO-d₆) identify functional groups and regiochemistry, with chemical shifts referenced to residual solvent peaks (e.g., δ 2.50 ppm for DMSO-d₆) .
- FTIR : ATR-FTIR confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2500 cm⁻¹) groups .
- HRMS : Electrospray ionization (ESI) validates molecular mass with <0.001 Da error .
Advanced Research Questions
Q. How can low yields in the final cyclization step be mitigated?
Low yields often arise from steric hindrance or side reactions. Strategies include:
Q. How to resolve contradictions in spectroscopic and crystallographic data?
Discrepancies between experimental and predicted data require cross-validation:
- DFT Calculations : Gaussian or ORCA software predicts optimized geometries and NMR/IR spectra for comparison .
- X-Ray Refinement : Re-examining disorder models (e.g., occupancy ratios of disordered atoms) improves structural accuracy .
Q. What computational approaches predict biological activity or binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase domains) using ligand flexibility and scoring functions .
- QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (logP, polar surface area) with activity data from analogous compounds .
Q. How to handle reactive intermediates during synthesis?
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sulfanyl or indole groups .
- Low-Temperature Quenching : Rapid cooling (−78°C) stabilizes intermediates like thiourea adducts .
- Hazard Mitigation : Refer to safety protocols for handling chlorinated byproducts (e.g., PPE, fume hoods) .
Methodological Notes
- Synthetic Reproducibility : Document reaction times, solvent grades, and purification thresholds (e.g., HPLC purity >95%) .
- Data Validation : Cross-check crystallographic data (CCDC deposition codes) and spectral libraries (NIST Chemistry WebBook) .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
